

DOPE-PEG-Fluor 647 MW 2000 excitation and emission spectra

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Compound of Interest

Compound Name: DOPE-PEG-Fluor 647,MW 2000

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An In-depth Technical Guide to DOPE-PEG-Fluor 647 MW 2000

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] conjugated to Fluor 647 (DOPE-PEG-Fluor 647 MW 2000). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent lipid in their experimental workflows. This document details the spectral properties of the fluorophore, outlines a general experimental protocol for its use in liposome preparation and cellular imaging, and presents a logical workflow in a diagrammatic format.

Core Properties and Spectral Data

DOPE-PEG-Fluor 647 MW 2000 is a versatile tool in lipid nanoparticle research and drug delivery applications. It incorporates the unsaturated phospholipid DOPE, a 2000 molecular weight polyethylene glycol (PEG) spacer, and the fluorescent dye Fluor 647. The PEG linker provides a hydrophilic shield, which can reduce non-specific binding and prolong circulation times in vivo. The Fluor 647 moiety, spectrally similar to Alexa Fluor 647 and Cy5, allows for visualization and tracking in various fluorescence-based assays.

Spectral Characteristics



The fluorescent component, Fluor 647, is a far-red dye, which is beneficial for biological imaging as it minimizes autofluorescence from cellular components.

Property	Value
Excitation Maximum	~650 nm[1][2]
Emission Maximum	~665-668 nm[1][2]

Note: The exact spectral characteristics can be influenced by the local chemical environment.

Experimental Protocols

The following sections provide a generalized methodology for the preparation of fluorescently labeled liposomes using DOPE-PEG-Fluor 647 and their subsequent use in cell imaging.

Preparation of Fluorescently Labeled Liposomes

This protocol outlines the thin-film hydration method for creating liposomes incorporating DOPE-PEG-Fluor 647.

Materials:

- Primary lipids (e.g., DSPC, Cholesterol)
- DOPE-PEG-Fluor 647 MW 2000
- · Chloroform or a suitable organic solvent mixture
- Hydration buffer (e.g., PBS)
- Extruder and polycarbonate membranes of desired pore size (e.g., 100 nm)
- Rotary evaporator
- Water bath sonicator

Procedure:



• Lipid Film Formation:

- In a round-bottom flask, dissolve the primary lipids and DOPE-PEG-Fluor 647 in chloroform. The molar percentage of the fluorescent lipid is typically in the range of 0.1-1 mol%.
- Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
- Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This
results in the formation of multilamellar vesicles (MLVs).

Size Extrusion:

- To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
- Pass the suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. This process should be performed above the phase transition temperature of the primary lipids.

Purification (Optional):

 To remove unincorporated dye or other components, the liposome suspension can be purified using size exclusion chromatography or dialysis.

Cellular Imaging of Labeled Liposomes

This protocol describes the application of the prepared fluorescent liposomes for imaging their interaction with cultured cells.

Materials:

Cultured cells on a suitable imaging substrate (e.g., glass-bottom dishes)



- Fluorescently labeled liposomes
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets for Fluor 647 (e.g., Cy5 filter set)

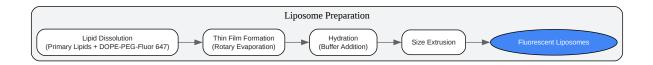
Procedure:

- Cell Seeding:
 - Seed cells on the imaging substrate and allow them to adhere and grow to the desired confluency.
- Liposome Incubation:
 - Aspirate the cell culture medium and replace it with fresh medium containing the fluorescently labeled liposomes at the desired concentration.
 - Incubate the cells with the liposomes for a predetermined period to allow for interaction (e.g., binding, internalization).
- Washing:
 - After incubation, gently wash the cells with PBS three times to remove any unbound liposomes.
- · Imaging:
 - Add fresh culture medium or PBS to the cells.
 - Visualize the cells using a fluorescence microscope equipped with a light source and filters appropriate for Fluor 647 (Excitation: ~620-650 nm; Emission: ~660-700 nm).
 - Acquire images to observe the localization of the fluorescently labeled liposomes in relation to the cells.



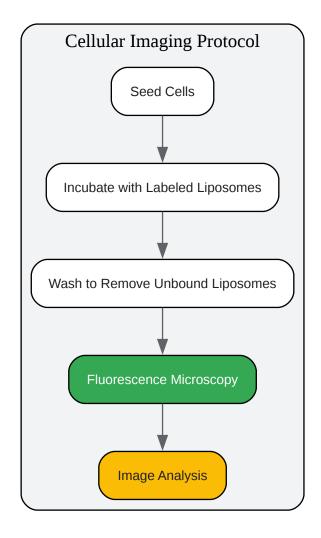
Visualized Workflows

The following diagrams illustrate the key processes described in this guide.



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Caption: Workflow for the preparation of fluorescently labeled liposomes.





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Caption: Experimental workflow for cellular imaging with fluorescent liposomes.

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References

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- 2. Fluorophores [microscopy.unc.edu]
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